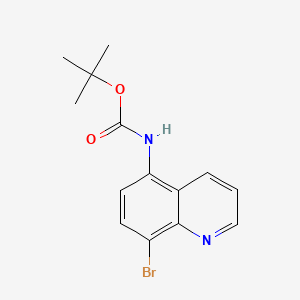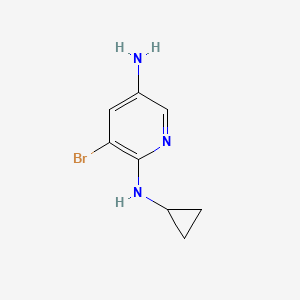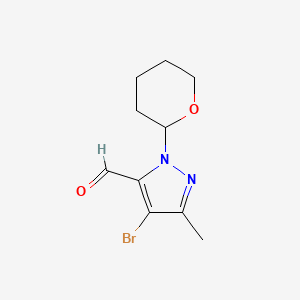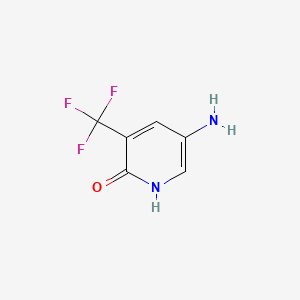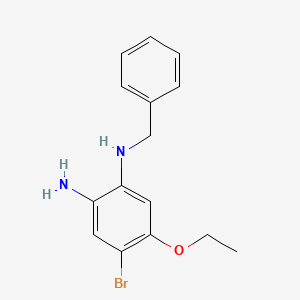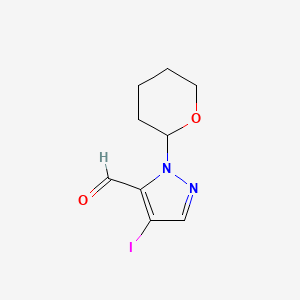
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1400644-65-6. It has a molecular weight of 306.1 and its IUPAC name is 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 . This indicates that the compound has a pyrazole ring with an iodo substituent at the 4-position, an aldehyde group at the 5-position, and an oxan-2-yl group at the 1-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo addition and reduction reactions, oxidation, condensation reactions with active methylene compounds, reactions with semicarbazide, thiosemicarbazide, and hydroxylamine, among others .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.1 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Synthesis and Biological Activities
Pyrazoles are crucial scaffolds in medicinal chemistry due to their presence in biologically active compounds. Their synthesis often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis methodologies provide valuable strategies for designing active biological agents through modifications and derivatizations of the pyrazole core (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Pyrazoline derivatives, closely related to pyrazoles, have been recognized for their pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their therapeutic applications span across a wide spectrum, underlining the pyrazole moiety's significance in drug design and discovery. The exploration of pyrazoline derivatives continues to unveil new biological activities and potential therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
作用機序
Target of Action
This compound belongs to the class of organic compounds known as aryl iodides , which are known to interact with various biological targets
Mode of Action
As an aryl iodide, it may undergo electrophilic aromatic substitution reactions with biological targets . The exact nature of these interactions and the resulting changes in cellular function are subjects of ongoing research.
生化学分析
Biochemical Properties
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds, influencing the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the transcription of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxicity or adverse reactions. Threshold effects have been observed, where a specific dosage range results in significant biochemical and cellular changes. Toxicity studies indicate that excessive doses can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential effects on the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s precise role in cellular processes and its potential therapeutic applications .
特性
IUPAC Name |
4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGKJKQPLRHELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)I)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

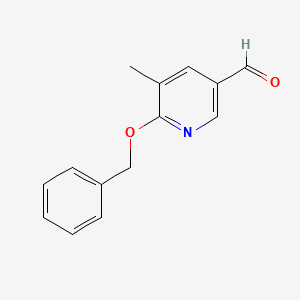
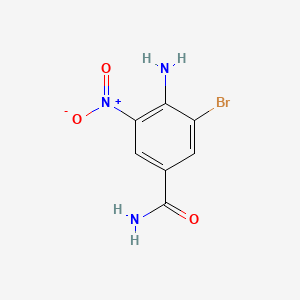
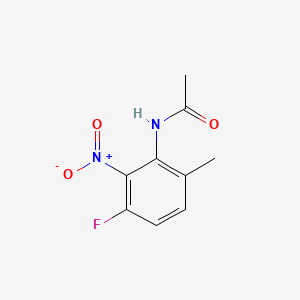
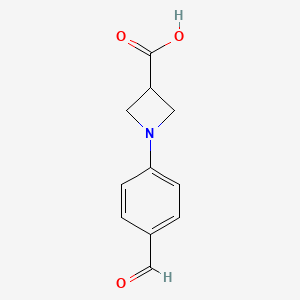
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
